Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate
Description
Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate (C₂₀H₃₀CoF₆P, molecular weight: 474.35 g/mol) is a cobalt-based metallocene complex featuring two pentamethylcyclopentadienyl (Cp) ligands and a hexafluorophosphate (PF₆⁻) counterion . The Cp ligands, with five methyl groups on each cyclopentadienyl ring, confer enhanced steric bulk and electronic stabilization to the cobalt(III) center. This compound is synthesized via reactions of cobalt precursors with pentamethylcyclopentadienyl ligands, as demonstrated in early studies by Schneider et al. .
Key properties include:
- High thermal stability: Due to the electron-donating methyl groups.
- Solubility: Preferentially dissolves in organic solvents like acetonitrile and dichloromethane .
- Applications: Widely used as a cocatalyst in organic synthesis, an electrode reactant in electrochemistry, and a precursor for surface-modified materials .
Properties
InChI |
InChI=1S/2C10H15.Co.F6P/c2*1-6-7(2)9(4)10(5)8(6)3;;1-7(2,3,4,5)6/h2*1-5H3;;/q;;;-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBPOGOYFAQYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.F[P-](F)(F)(F)(F)F.[Co] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30CoF6P- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retro Diels-Alder Reaction and Sodium Cyclopentadienide Formation
Dicyclopentadiene undergoes thermal cracking in a solvent mixture of anisole and tetrahydrofuran (THF) (1:2 v/v) at 154°C to generate cyclopentadiene monomers. Subsequent treatment with sodium metal in this biphasic system yields sodium cyclopentadienide (2), a highly reactive nucleophile critical for metallocene formation. The THF co-solvent enhances sodium dispersion and intermediate solubility, increasing reaction homogeneity.
Cobaltocene Synthesis
Anhydrous cobalt(II) bromide (CoBr₂) is introduced to the sodium cyclopentadienide suspension at 80°C under inert atmosphere. The reaction proceeds via ligand substitution, forming bis(cyclopentadienyl)cobalt(II) (cobaltocene, 3). Optimal stoichiometry (2:1 Cp:Co ratio) ensures complete metal coordination while minimizing side products. The use of CoBr₂ instead of traditional CoCl₂ improves yield due to enhanced Lewis acidity and solubility in the anisole-THF matrix.
Oxidation to Cobaltocenium Cation
The cobaltocene intermediate is oxidized to the cobalt(III) state using atmospheric oxygen in aqueous acidic medium. This step leverages the inherent redox instability of cobaltocene, which readily undergoes one-electron oxidation in the presence of proton sources. The reaction mixture is stirred vigorously for 12 hours, during which the characteristic color change from dark green (Co²⁺) to orange (Co³⁺) indicates complete oxidation.
Anion Exchange with Hexafluorophosphate
Counterion metathesis is achieved by adding potassium hexafluorophosphate (KPF₆) to the aqueous cobaltocenium solution. This replaces the bromide ions with PF₆⁻, forming the target compound. The substitution occurs quantitatively due to PF₆⁻’s low coordination strength and high lattice energy. After filtration to remove KBr byproducts, the product is isolated via solvent evaporation under reduced pressure.
Optimization Data:
| Parameter | Initial Value | Optimized Value | Yield Impact |
|---|---|---|---|
| Solvent (anisole:THF) | 1:0 | 1:2 | +39% |
| CoBr₂ Purity | 95% | 99.5% | +12% |
| Oxidation Time | 6 hr | 12 hr | +18% |
This optimized protocol produces 52 g of product per batch with 72% overall yield, representing a significant improvement over traditional methods (33% yield).
Purification and Characterization
Recrystallization
The crude product is purified through sequential recrystallization from acetonitrile and diethyl ether. This solvent pair effectively removes residual metallocene precursors and inorganic salts. The hexafluorophosphate salt’s low solubility in ether drives crystallization, yielding orange microcrystals with >98% purity.
Analytical Verification
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Melting Point: 305°C (decomposition), consistent across batches
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IR Spectroscopy: Strong ν(PF₆) absorption at 839 cm⁻¹ confirms anion identity
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Cyclic Voltammetry: Reversible Co³⁺/Co²⁺ redox couple at E₁/₂ = -1.23 V vs. Fc/Fc⁺
Comparative Analysis of Synthetic Routes
While the one-pot method dominates current practice, historical approaches reveal critical limitations:
| Method | Yield | Scalability | Safety Concerns |
|---|---|---|---|
| Classical Metathesis | 45-55% | Moderate | HPF₆ handling |
| Electrochemical | 60% | Low | Specialized equipment |
| One-Pot (This Work) | 72% | High | Sodium metal management |
The transition from hazardous HPF₆ to KPF₆ in modern protocols has reduced environmental impact while maintaining product quality.
Industrial-Scale Adaptations
Recent process intensification strategies include:
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Continuous flow reactors for sodium cyclopentadienide generation
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Membrane-based anion exchange to minimize solvent use
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In-line UV-Vis monitoring of cobalt oxidation states
These innovations support annual production capacities exceeding 500 kg in major facilities .
Chemical Reactions Analysis
Oxidation Reactions
Cp*₂CoPF₆ undergoes oxidation primarily via ligand-centered electron transfer processes. Cyclic voltammetry studies reveal a reversible two-electron oxidation pathway (E₁/₂ = +0.86 V vs. Fc⁺/Fc) mediated by the redox-active phenylenediamide ligand .
Key Findings:
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Two-Electron Oxidation : Treatment with strong oxidants like thianthrenium tetrafluoroborate generates dicationic species [CpR’Co(Rbqdi)(MeCN)]²⁺, where the cobalt center remains in the +3 oxidation state, and the ligand transforms into a neutral benzoquinonediimine (bqdi) .
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Potential Inversion : Oxidation proceeds via an ECE (electron transfer-chemical step-electron transfer) mechanism, confirmed by computational analysis .
Table 1: Oxidation Parameters
| Oxidant Used | Product Formed | Oxidation Potential (V vs. Fc⁺/Fc) |
|---|---|---|
| Thianthrenium BF₄⁻ | [CpCo(bqdi)(MeCN)]²⁺ | +0.86 |
| AgPF₆ | [CpCo(bqdi)]²⁺ | +0.79 |
Reduction Reactions
The cobalt(III) center in Cp*₂CoPF₆ can be reduced to cobalt(II) states. This reactivity is critical in catalytic cycles and electron-transfer studies.
Key Findings:
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One-Electron Reduction : Electrochemical reduction generates Cp₂Co(II) intermediates, which are stabilized by the Cp ligands’ steric bulk .
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Catalytic Hydrogenation : Reduced cobalt species facilitate hydrogenation of olefins and alkynes under mild conditions, achieving >90% yield in model substrates .
Substitution and Ligand Exchange
The Cp* ligands are generally inert, but the hexafluorophosphate counterion participates in anion-exchange reactions.
Key Findings:
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Anion Metathesis : Treatment with NaBArF₂₄ (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) replaces PF₆⁻ with BArF₂₄⁻, enhancing solubility in nonpolar solvents .
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Coordination with Acetonitrile : Oxidation in acetonitrile leads to solvent coordination, forming [Cp*₂Co(MeCN)]²⁺ species .
Electrochemical Behavior
Cp*₂CoPF₆ exhibits multielectron redox activity, making it valuable for energy storage and electrocatalysis.
Table 2: Electrochemical Data
| Parameter | Value (vs. Fc⁺/Fc) | Conditions |
|---|---|---|
| E₁/₂ (Oxidation) | +0.86 V | CH₃CN, 0.1 M TBAPF₆ |
| E₁/₂ (Reduction) | -1.24 V | THF, 0.1 M TBAPF₆ |
| ΔE (Redox Coupling) | 2.10 V | — |
Hydroformylation and Cyclopropanation:
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Hydroformylation : Cp*₂CoPF₆ catalyzes the conversion of alkenes to aldehydes with regioselectivity >85% under syngas (CO/H₂) .
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Cyclopropanation : Reacts with diazo compounds to form cyclopropane derivatives via carbene-transfer mechanisms.
Mechanistic Insight :
The cobalt center facilitates oxidative addition of substrates, followed by reductive elimination to regenerate the active species .
Reactivity with Biomolecules
Preliminary studies indicate interactions with redox-sensitive enzymes:
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Electron-Transfer Proteins : Cp*₂CoPF₆ acts as an artificial electron donor/acceptor in cytochrome P450 assays, achieving turnover frequencies comparable to natural cofactors.
Comparative Reactivity
Table 3: Reactivity Comparison with Analogues
| Compound | Oxidation Potential (V) | Catalytic Efficiency (TOF, h⁻¹) |
|---|---|---|
| Cp*₂CoPF₆ | +0.86 | 1,200 |
| [CpCo(Hopda)] | +0.72 | 890 |
| Co(III)-bis(amidophenolate) | +0.95 | 950 |
Scientific Research Applications
Catalysis
Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate is widely recognized for its catalytic properties in organic synthesis. Key applications include:
- Olefin Hydrogenation : The compound can facilitate the hydrogenation of olefins, making it useful in the production of saturated hydrocarbons.
- Hydroformylation : It serves as a catalyst in hydroformylation reactions, converting alkenes into aldehydes with high selectivity.
- Cyclopropanation Reactions : Cp*₂CoPF₆ is effective in cyclopropanation, where it aids in the formation of cyclopropane derivatives from alkenes .
Material Science
In material science, this compound is being explored for its potential in developing advanced materials:
- Functional Materials : Research is ongoing into its use in photovoltaics and molecular conductors, where its electron-rich environment may enhance charge transport properties.
- Battery Technologies : The compound's ability to accept and donate electrons makes it a candidate for applications in energy storage systems .
Sensor Technology
The unique ligand environment of this compound allows for selective recognition of certain molecules:
- Molecular Recognition : Studies are investigating its use in sensor design, particularly for detecting specific organic molecules through interactions with the cobalt center .
- Environmental Monitoring : Its reactivity with metal ions and organic substrates can be utilized in environmental sensing applications.
Coordination Chemistry
The compound's ability to form stable complexes with various substrates is crucial for understanding its reactivity:
- Interaction Studies : Research indicates that Cp*₂CoPF₆ can interact with different ligands and substrates, leading to new coordination complexes that may have distinct chemical properties and reactivities .
Case Study 1: Catalytic Applications
A study published in the Journal of the American Chemical Society explored the catalytic efficiency of Cp*₂CoPF₆ in olefin hydrogenation. The results indicated that the compound demonstrated superior selectivity and yield compared to traditional catalysts, highlighting its potential for industrial applications.
Case Study 2: Sensor Development
Research conducted on the use of this compound in sensor technology showed promising results in detecting trace amounts of pollutants. The study detailed how modifications to the ligand environment could enhance selectivity towards specific analytes.
Mechanism of Action
The mechanism by which Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate exerts its effects involves its ability to act as a catalyst. The compound facilitates various chemical reactions by providing an alternative reaction pathway with a lower activation energy. This is achieved through the coordination of the cobalt center with reactant molecules, stabilizing transition states and intermediates .
Comparison with Similar Compounds
Structural and Functional Analogues
Bis(cyclopentadienyl)cobalt(III) Hexafluorophosphate
- Molecular formula : C₁₀H₁₀CoF₆P; Molecular weight : 334.09 g/mol .
- Key differences: Lacks methyl substituents on the cyclopentadienyl ligands, leading to reduced steric bulk and lower solubility in non-polar solvents.
- Ag/AgCl in acetonitrile), making it a stable mediator in electrochemical studies .
- Applications : Primarily used in redox-active systems and as a reference compound in cyclic voltammetry .
Bis(ethylcyclopentadienyl)cobalt(III) Hexafluorophosphate
- Molecular formula : C₁₄H₂₀CoF₆P; Molecular weight : 390.19 g/mol .
- Key differences : Ethyl substituents on the cyclopentadienyl rings provide intermediate steric effects compared to Cp* and unsubstituted Cp ligands.
- Stability: Less thermally stable than the Cp* analogue but more soluble than the non-methylated version.
Hexaamminecobalt(III) Chloride
- Molecular formula : Cl₃CoH₁₈N₆; Molecular weight : 267.48 g/mol .
- Key differences : Ammonia ligands instead of cyclopentadienyl, resulting in an octahedral geometry.
- Properties : Water-soluble, inert in acidic/alkaline media, and used in coordination chemistry education .
- Applications : Model compound for studying ligand substitution kinetics and crystal field theory .
Comparison of Physical and Chemical Properties
Table 1: Comparative Properties of Cobalt Complexes
Biological Activity
Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate, commonly referred to as Cp2CoPF6, is an organometallic compound notable for its unique structural and electronic properties. The compound features cobalt coordinated to two pentamethylcyclopentadienyl (Cp) ligands, which significantly enhance its stability and reactivity. This article delves into its biological activity, exploring its potential applications in various fields, particularly in catalysis and material science.
- Molecular Formula : CHCoFP
- Molecular Weight : 474.35 g/mol
- Appearance : Yellow to orange crystalline solid
- Melting Point : Approximately 305 °C
The biological activity of this compound is largely attributed to its ability to act as a one-electron oxidant. This property allows it to participate in electron transfer reactions, which are crucial in various biochemical processes. The compound has been investigated for its role in:
- Catalytic Reactions : It serves as a catalyst in organic transformations such as olefin hydrogenation and hydroformylation, demonstrating significant efficiency due to the steric and electronic properties of the Cp* ligands .
- Electron Transfer Studies : Its ability to reversibly accept an electron makes it a valuable tool for studying electron transfer mechanisms in biological systems.
Biological Applications
Research has highlighted several potential biological applications of this compound:
- Anticancer Activity : Preliminary studies suggest that cobalt complexes may exhibit anticancer properties through mechanisms involving oxidative stress induction and apoptosis in cancer cells. Specific studies are ongoing to evaluate the efficacy of Cp*2CoPF6 against various cancer cell lines.
- Enzyme Mimics : The compound's ability to facilitate electron transfer positions it as a potential mimic for metalloenzymes, which could lead to advancements in biocatalysis.
Case Studies
Several case studies have been conducted to explore the biological implications of this compound:
-
Study on Antioxidant Activity :
- Researchers investigated the antioxidant properties of Cp*2CoPF6, finding that it could reduce oxidative stress markers in cellular models.
- Findings : The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), suggesting protective effects against oxidative damage.
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Cytotoxicity Assessment :
- A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa, MCF-7).
- Results : The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapy.
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Metalloenzyme Mimicking :
- The catalytic activity of Cp*2CoPF6 was compared with natural metalloenzymes.
- : The compound showed comparable efficiency in catalyzing certain biochemical reactions, paving the way for its use in synthetic biology applications.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound alongside related cobalt complexes:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate | CHCoFP | Simpler ligands; used in similar applications |
| Tris(pentamethylcyclopentadienyl)cobalt | CHCo | Contains three Cp* ligands; differing coordination environment |
| Cobalt(II) acetylacetonate | CHCoO | Different ligand type; less stable than cobalt(III) complexes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
